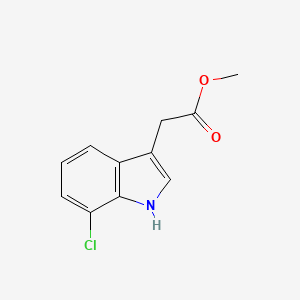![molecular formula C16H15N5O3 B2505521 N-Phenyl-2-{[3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamid CAS No. 478064-64-1](/img/structure/B2505521.png)
N-Phenyl-2-{[3-(3-Pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a complex organic compound that finds significance in various scientific research fields, including chemistry, biology, and medicine
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it an interesting candidate for exploring new synthetic pathways.
Biology
Biological studies focus on its potential as a bioactive molecule. Its interaction with biological targets and potential therapeutic properties are of significant interest.
Medicine
In medicine, the compound is investigated for its potential pharmacological activities. Its structure suggests it might interact with various enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound's stability and reactivity make it useful in developing materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide can be achieved through a multi-step process:
Step 1: Formation of Isoxazole Ring
The initial step involves the reaction between 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride to form 3-(3-pyridinyl)-4,5-dihydroisoxazole. This step typically uses an acid catalyst under reflux conditions.
Step 2: Coupling Reaction
The isoxazole intermediate is then coupled with phenylhydrazine to introduce the hydrazinecarboxamide moiety. This reaction requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Step 3: Final Purification
The final product is purified using chromatographic techniques such as column chromatography to ensure the desired compound's purity.
Industrial Production Methods
Industrial-scale production of N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide follows a similar synthetic route but optimizes conditions to enhance yield and efficiency. Factors such as reaction temperature, solvent selection, and purification techniques are meticulously controlled to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction
Reduction of the isoxazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding corresponding hydroxyl derivatives.
Substitution
Substitution reactions, particularly electrophilic aromatic substitution on the phenyl ring, can introduce various functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products
Oxidation of the compound may result in N-oxide derivatives.
Reduction typically yields alcohol derivatives.
Substitution can introduce groups such as halogens or nitro groups onto the phenyl ring.
Wirkmechanismus
The exact mechanism of action for N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is complex and involves multiple pathways:
Molecular Targets: : Potential molecular targets include enzymes and receptors involved in various biological processes.
Pathways Involved: : The compound may interact with signaling pathways, affecting cellular functions and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-2-{[3-(2-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
N-phenyl-2-{[3-(3-pyridinyl)-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxylate
Unique Features
The presence of both pyridine and isoxazole moieties in N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide sets it apart from similar compounds.
Its diverse reactivity and potential bioactivity make it unique among related compounds, offering opportunities for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-phenyl-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(19-20-16(23)18-12-6-2-1-3-7-12)14-9-13(21-24-14)11-5-4-8-17-10-11/h1-8,10,14H,9H2,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQIVLPHBMINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2505438.png)




![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)




![methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2505457.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2505459.png)

